2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol

Description

IUPAC Nomenclature and Structural Isomerism

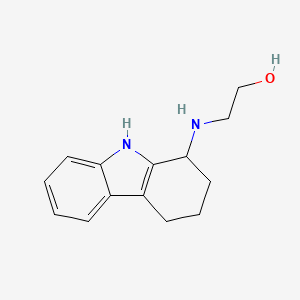

The compound is systematically named 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol , reflecting its core structure: a carbazole ring system partially saturated (tetrahydro) at the 2,3,4, and 9 positions, with an aminoethanol substituent at position 1. The carbazole framework consists of a bicyclic indole system fused to a cyclohexene ring, with hydrogenation at specific positions to form the tetrahydro derivative.

Key structural features :

- Tetrahydrocarbazole backbone : A tricyclic system with a saturated 2,3,4,9-tetrahydro ring fused to an indole moiety.

- Aminoethanol substituent : A primary amine linked to a hydroxymethyl group at position 1 of the carbazole ring.

No structural isomerism is evident due to the fixed positions of substituents. However, stereoisomerism may exist if chiral centers are present, though none are explicitly reported in the literature.

CAS Registry Number and Alternative Chemical Names

The compound is registered under the CAS number 174152-39-7 . Alternative nomenclatures include:

| Name | CAS Number |

|---|---|

| 2-[(2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol | 174152-39-7 |

| 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethanol | 174152-39-7 |

| KS-00001RDV | 174152-39-7 |

| AKOS014668897 | 174152-39-7 |

| MCULE-4989626129 | 174152-39-7 |

These synonyms highlight variations in substituent numbering and functional group emphasis.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₈N₂O , derived from:

- Carbazole core : C₁₂H₁₀N (indole + cyclohexene fusion)

- Aminoethanol group : C₂H₈N₂O

Molecular weight : 230.31 g/mol.

| Component | Formula | Contribution |

|---|---|---|

| Carbon (C) | C₁₄ | 12 × 14 = 168 |

| Hydrogen (H) | H₁₈ | 1 × 18 = 18 |

| Nitrogen (N) | N₂ | 14 × 2 = 28 |

| Oxygen (O) | O | 16 × 1 = 16 |

| Total | 230 |

Spectroscopic Identification Codes

Key identifiers for structural verification include:

| Code Type | Value |

|---|---|

| SMILES | OCCNC1C(NC2=C3C=CC=C2)=C3CCC1 |

| InChI | N/A (not explicitly provided in sources) |

| InChIKey | N/A |

| MDL | MFCD04124240 |

The SMILES notation explicitly defines the aminoethanol linkage to the tetrahydrocarbazole core.

Properties

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-9-8-15-13-7-3-5-11-10-4-1-2-6-12(10)16-14(11)13/h1-2,4,6,13,15-17H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATUGIHOWOALET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol typically involves the reaction of carbazole derivatives with ethanolamine under specific conditions. One common method includes the following steps:

Starting Materials: Carbazole and ethanolamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ethanolamine group can be substituted with other functional groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol, along with their properties and biological activities:

*Calculated based on molecular formula C14H19N2O.

Structural and Functional Comparisons:

Core Scaffold: The target compound and its carbazole analogs (e.g., 1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-Ethanone ) share a tetrahydrocarbazole core, which enhances metabolic stability compared to fully unsaturated carbazoles. However, substituents like bromine or ethanone groups may alter electron density and binding affinity .

Functional Groups: Ethanolamine vs. In contrast, 1,3,4-oxadiazole and thiadiazole derivatives (e.g., compound 9b ) exhibit planar aromatic rings that enhance π-π stacking with biological targets, contributing to their antitumor activity . Alkyl Chains: Homologs like C11OEtOH rely on hydrophobic interactions for nematicidal activity, whereas the target compound’s shorter ethanolamine side chain may limit such effects.

Biological Activity: Antimicrobial Activity: The 1,3,4-oxadiazole derivative in showed potent antibacterial activity (e.g., 4b, 4d, and 4e with MIC values <10 µg/mL), likely due to membrane disruption or enzyme inhibition . The target compound’s ethanolamine group could mimic similar mechanisms but requires empirical validation. Antitumor Activity: Thiadiazole derivatives (e.g., 9b ) demonstrated nanomolar IC50 values against HepG2 cells, attributed to DNA intercalation or kinase inhibition. The carbazole-ethanolamine hybrid may exhibit comparable efficacy if optimized for target specificity. Nematicidal Activity: C11OEtOH achieved 100% nematode mortality at 100 mg/L, comparable to commercial agents.

Physicochemical Properties: The target compound’s molecular weight (~245.3 g/mol) and polar groups suggest moderate solubility in aqueous environments, whereas brominated or alkylated analogs (e.g., 1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-Ethanone ) exhibit higher hydrophobicity, favoring blood-brain barrier penetration.

Biological Activity

2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)-1-ethanol, also known as a tetrahydrocarbazole derivative, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure which includes a carbazole moiety known for various pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 174152-39-7

- Molecular Weight : 230.311 g/mol

- Molecular Formula : C15H18N2O

- InChI Key : NATUGIHOWOALET-UHFFFAOYSA-N

The biological activity of this compound primarily involves the modulation of cellular signaling pathways. Research indicates that this compound may interact with various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

Target Pathways

- CpxRA Signal Transduction Pathway : The compound has been shown to inhibit the phosphatase activity of CpxA, which is part of the CpxRA two-component system involved in bacterial virulence.

- YAP1/TAZ Signaling Pathway : It has also been implicated in inhibiting bladder cancer progression by suppressing this pathway.

Biological Activities

The compound exhibits a range of biological activities:

Antioxidant Activity

Studies have demonstrated that carbazole derivatives possess significant antioxidant properties. The antioxidative capacity of related compounds has been measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), showing comparable effects to established antioxidants like Trolox .

Antimicrobial Activity

Recent investigations into similar carbazole compounds have revealed potent antibacterial and antifungal activities. For example:

- Compounds derived from carbazole structures showed zones of inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Case Studies and Research Findings

Q & A

Q. Basic Research Focus

- NMR : Use - and -NMR to confirm carbazole ring substitution patterns and ethanol moiety connectivity. For example, deshielded protons near the amino group (δ 3.5–4.5 ppm) indicate hydrogen bonding .

- X-ray Crystallography : Single-crystal analysis (e.g., at 90 K) resolves stereochemistry, as shown in structurally related imidazole-ethanol solvates .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways (e.g., loss of the ethanol group at m/z ~44).

What advanced computational methods are suitable for predicting the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For carbazole derivatives, the carbazole nitrogen and ethanol hydroxyl are reactive centers .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields based on partial charges derived from electrostatic potential surfaces .

- AI-Driven QSAR : Train models on structurally analogous compounds (e.g., imidazole-ethanol derivatives) to predict pharmacokinetic properties or toxicity .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in cytotoxicity may arise from variations in P19 carcinoma cell viability assays .

- Dose-Response Replication : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based readouts) .

- Statistical Robustness : Apply ANOVA or Bayesian inference to assess reproducibility, particularly for borderline significant results (p < 0.05 vs. p < 0.01) .

What experimental strategies can elucidate the compound’s mechanism of action in pharmacological studies?

Q. Advanced Research Focus

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases or GPCRs) by measuring enthalpy changes .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates in enzyme inhibition assays .

- Proteomics : Combine SILAC labeling with LC-MS/MS to identify downstream protein targets in treated cells .

How can researchers optimize the compound’s stability under varying storage and operational conditions?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., ethanol moiety degradation above 150°C) .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life .

- Solvent Compatibility : Test solubility in DMSO, PBS, and ethanol to identify optimal storage buffers .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Process Intensification : Transition from batch to flow chemistry to improve heat/mass transfer, especially for exothermic steps like carbazole ring formation .

- Membrane Separation : Use nanofiltration to remove byproducts (e.g., unreacted imidazole precursors) during workup .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity ≥95% and establish design space for reaction parameters .

How can stereochemical purity be ensured during synthesis and analysis?

Q. Advanced Research Focus

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers. Validate with circular dichroism (CD) spectra .

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during carbazole ring functionalization to control stereochemistry .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with enantiopure counterions (e.g., tartaric acid) to isolate desired stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.